

# In Vivo Conversion Potential of Lisinopril to N-Nitroso Lisinopril: A Technical Guide

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## Compound of Interest

Compound Name: *N-Nitroso Lisinopril*

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This technical guide provides a comprehensive overview of the potential for the in vivo conversion of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, to its N-nitroso derivative, **N-Nitroso Lisinopril** (N-NO LSN). The formation of N-nitrosamines in pharmaceutical products is a significant concern due to their classification as probable human carcinogens.[1] This document summarizes the current understanding of the formation mechanisms, risk factors, and mitigation strategies, and presents available data from in vitro studies designed to simulate in vivo conditions.

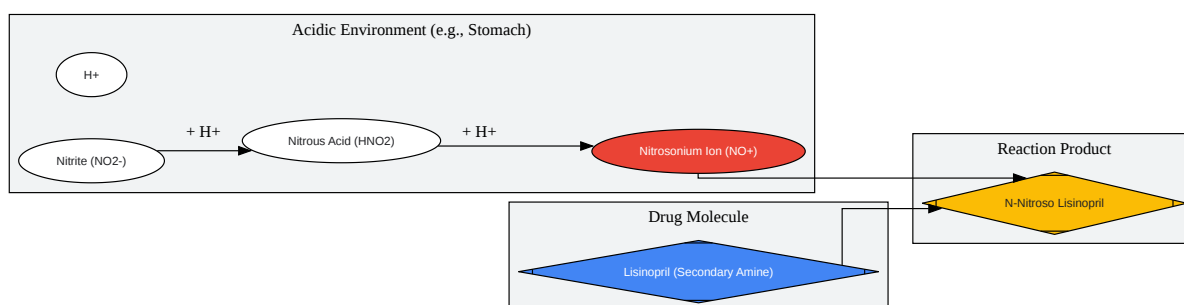
## Introduction to N-Nitroso Lisinopril Formation

Lisinopril, an ACE inhibitor widely used in the treatment of hypertension and heart failure, contains a secondary amine functional group.[2] This structural feature makes it susceptible to nitrosation, a chemical reaction where the secondary amine reacts with a nitrosating agent, typically derived from nitrite sources, to form an N-nitrosamine.[2][3] The presence of nitrite impurities in excipients used in drug product formulation, coupled with favorable conditions such as moisture and acidity, can facilitate the formation of N-NO LSN within the drug product itself.[1][4]

The potential for in vivo nitrosation is also a critical consideration, as the acidic environment of the stomach and the presence of dietary nitrites can provide conditions conducive to this reaction.[3][5]

## Mechanism of N-Nitrosamine Formation

The general mechanism for the N-nitrosation of a secondary amine, such as the one present in lisinopril, is depicted below. The reaction is typically acid-catalyzed, where nitrous acid ( $\text{HNO}_2$ ), formed from nitrites in acidic conditions, generates the potent nitrosating agent, the nitrosonium ion ( $\text{NO}^+$ ). This electrophile is then attacked by the nucleophilic secondary amine.



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**Figure 1:** General pathway for the formation of N-nitrosamines from a secondary amine and nitrite in an acidic environment.

## In Vitro Studies Simulating In Vivo Conditions

While direct in vivo studies on the conversion of lisinopril to N-NO LSN are not extensively detailed in publicly available literature, several in vitro experiments have been conducted to simulate the conditions of the gastrointestinal tract. These studies are crucial for assessing the potential for endogenous nitrosation.

One such study utilized a USP Dissolution Apparatus 2 to mimic the conditions at various stages of the feeding cycle.<sup>[1]</sup> The experimental setup included biorelevant pH, salts, and

enzymes to simulate the gastric environment.[1] The quantity of nitrite used was based on the extrapolated maximum amount present during a meal, as estimated by the International Agency for Research on Cancer (IARC).[1]

Table 1: Summary of In Vitro Simulation of In Vivo N-NO LSN Formation

Parameter	Condition	Rationale	Reference
Apparatus	USP Dissolution Apparatus 2	Standardized method for simulating drug dissolution.	[1]
Medium	Biorelevant fluids	To mimic pH, salts, and enzymes of the gastric environment.	[1]
Nitrite Level	Based on IARC estimates for a meal	To simulate dietary nitrite exposure.	[1]

| Analytical Method | LC/MS (Vanquish Tandem LC with Orbitrap Exploris™ 240 MS) | For sensitive and selective quantification of N-NO LSN. |[1] |

The results from these simulations indicated that nitrite concentrations and pH are sufficient to drive the nitrosation reaction.[1]

## Experimental Protocols

A detailed experimental protocol for assessing the potential for in vivo conversion, based on the described in vitro simulation, is outlined below.

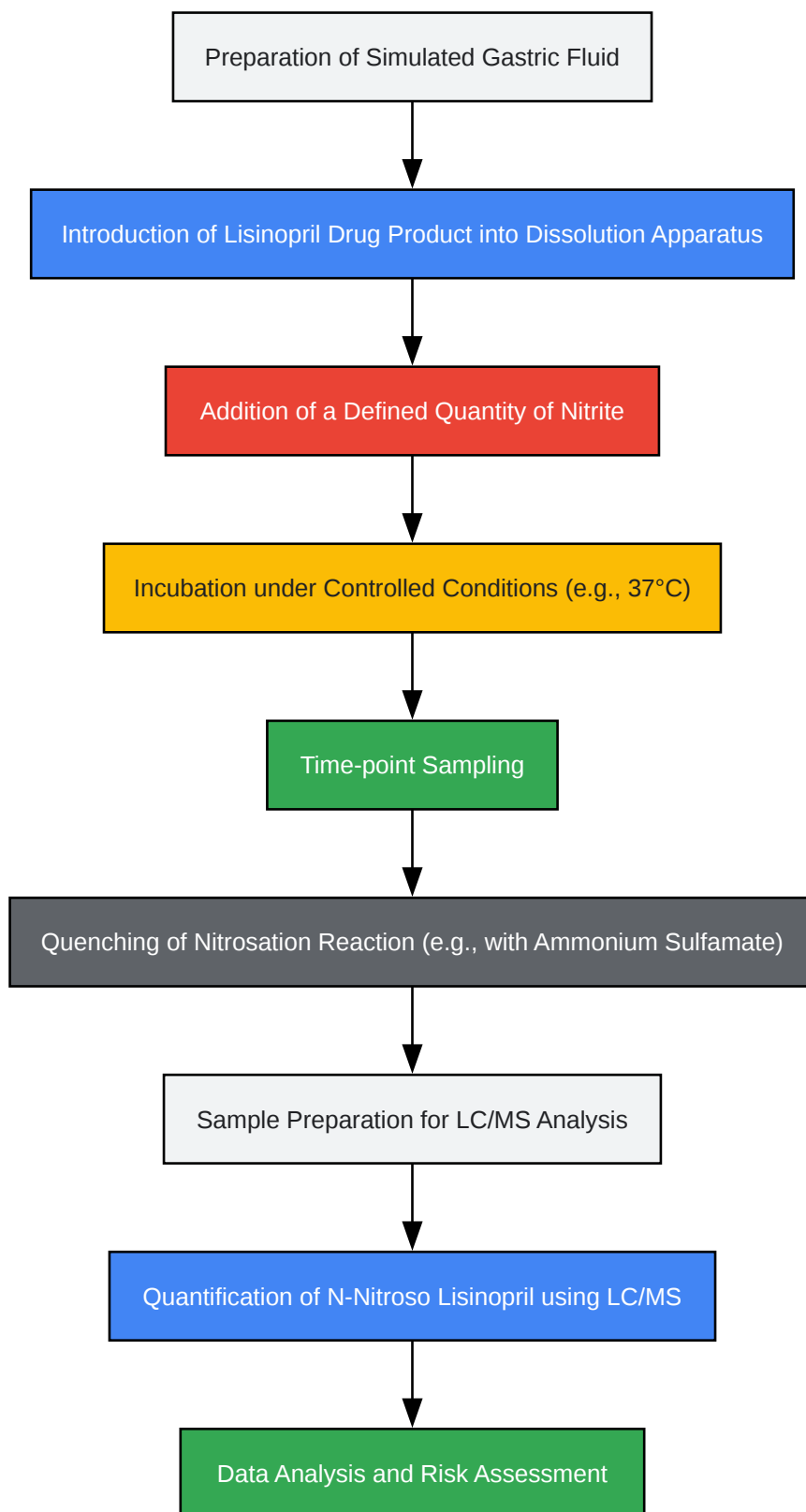
Objective: To quantify the formation of **N-Nitroso Lisinopril** from a lisinopril drug product under simulated in vivo gastric conditions.

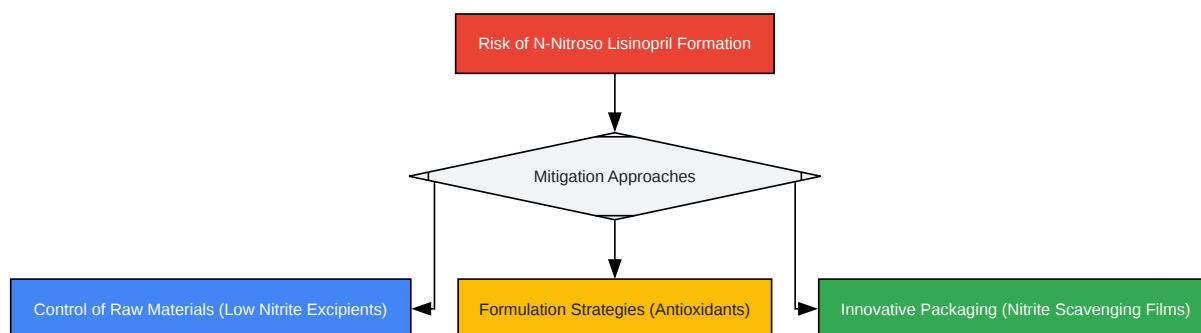
Materials and Equipment:

- Lisinopril drug product

- USP Dissolution Apparatus 2
- Biorelevant dissolution media (e.g., Simulated Gastric Fluid)
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Ammonium sulfamate (to stop the reaction)
- Vanquish Tandem Liquid Chromatography (LC) system
- Orbitrap Exploris™ 240 mass spectrometer (MS) or equivalent
- Analytical standards for Lisinopril and **N-Nitroso Lisinopril**

Workflow:





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